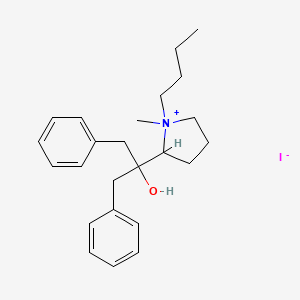![molecular formula C21H44OSiSn B14428217 Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- CAS No. 81535-79-7](/img/structure/B14428217.png)
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group and a propynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- typically involves the reaction of a silane precursor with a stannylated alkyne. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. For instance, a common method involves the use of a palladium catalyst in the presence of a base to promote the coupling reaction between the silane and the stannylated alkyne.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is used as a reagent for introducing silane groups into organic molecules. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules. It can also be used in the development of diagnostic tools and imaging agents.
Industry: In the materials science industry, this compound is used in the production of advanced materials such as silicones and siloxanes. It is also utilized in the fabrication of electronic components and coatings.
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- involves its interaction with specific molecular targets. The silane group can form strong bonds with oxygen and fluorine atoms, making it useful in various chemical reactions. The stannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-silicon bonds. These interactions are mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
Tributylstannylacetylene: A stannylated alkyne with similar applications in organic synthesis.
Dimethylphenylsilane: A simpler silane compound with different reactivity.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]- is unique due to the presence of both silane and stannyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various synthetic applications.
特性
CAS番号 |
81535-79-7 |
|---|---|
分子式 |
C21H44OSiSn |
分子量 |
459.4 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(3-tributylstannylprop-2-ynoxy)silane |
InChI |
InChI=1S/C9H17OSi.3C4H9.Sn/c1-7-8-10-11(5,6)9(2,3)4;3*1-3-4-2;/h8H2,2-6H3;3*1,3-4H2,2H3; |
InChIキー |
XTICJIPQRISGDS-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C#CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
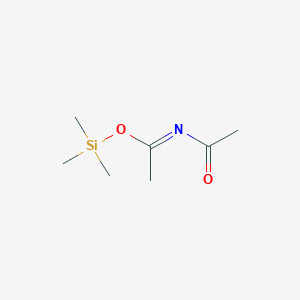

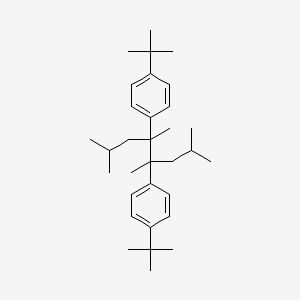
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)

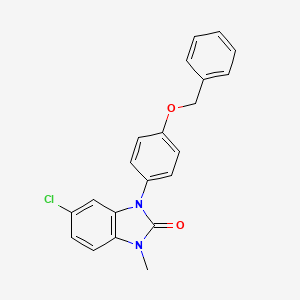
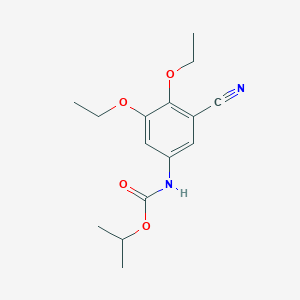
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
